An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-5-aminotetrazole
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-5-aminotetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-5-aminotetrazole is a substituted tetrazole derivative with a high nitrogen content, rendering it a compound of significant interest in various fields, including medicinal chemistry and materials science.[1] Its structural similarity to carboxylic acids and amides has led to its investigation as a bioisostere in drug design.[2][3] Furthermore, its energetic properties have prompted research into its use in gas-generating systems and other applications requiring stable, high-energy materials.[1][4] This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-5-aminotetrazole, complete with experimental protocols and logical workflows to aid researchers in their understanding and application of this versatile molecule.
Core Physicochemical Properties
The physicochemical properties of 1-Methyl-5-aminotetrazole are crucial for its handling, formulation, and application. The following tables summarize the key quantitative data available for this compound. It is important to note that some reported values, particularly for the melting point, show significant discrepancies in the literature.
Table 1: General and Physical Properties of 1-Methyl-5-aminotetrazole
| Property | Value | Source(s) |
| Molecular Formula | C₂H₅N₅ | [5][6] |
| Molecular Weight | 99.09 g/mol | [5][7] |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 226-233 °C | [2] |
| 0 °C (Likely erroneous) | [5][7][8] | |
| Boiling Point | 282.9 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.75 g/cm³ (Predicted) | [5][8] |
Table 2: Solubility and Partitioning Properties of 1-Methyl-5-aminotetrazole
| Property | Value | Source(s) |
| pKa | 2.00 ± 0.10 (Predicted) | [5][7] |
| logP | -0.62650 | [5] |
| -0.8 (XLogP3) | [5] | |
| Solubility | Cloudy solution in Dichloromethane (10mg/0.5mL), Undissolved in Methanol (>0.3mL added) | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that can be applied to 1-Methyl-5-aminotetrazole.
Melting Point Determination
The melting point is a critical indicator of purity. Given the conflicting reports, experimental verification is highly recommended.
Methodology:
-
Sample Preparation: A small amount of finely powdered 1-Methyl-5-aminotetrazole is packed into a capillary tube to a height of 2-3 mm.[9]
-
Apparatus: A calibrated melting point apparatus with a heating block or an oil bath is used.[10]
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The measurement is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[11]
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.[11]
-
Solubility Determination
Understanding the solubility of 1-Methyl-5-aminotetrazole in various solvents is crucial for its use in synthesis and formulation.
Methodology:
-
Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane) should be chosen.
-
Procedure:
-
A known mass (e.g., 1-5 mg) of 1-Methyl-5-aminotetrazole is added to a vial containing a known volume (e.g., 1 mL) of the selected solvent.[12]
-
The mixture is agitated vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.[12]
-
The suspension is then filtered or centrifuged to remove any undissolved solid.
-
The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
-
The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.
-
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for understanding its ionization state at different pH values.
Methodology (Potentiometric Titration):
-
Sample Preparation: A solution of 1-Methyl-5-aminotetrazole of known concentration is prepared in a suitable solvent, typically water or a water-cosolvent mixture.[14]
-
Apparatus: A calibrated pH meter with a suitable electrode and a burette for the addition of a titrant.
-
Procedure:
-
The solution of 1-Methyl-5-aminotetrazole is titrated with a standardized solution of a strong base (e.g., NaOH).[14]
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[14]
-
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key parameter in drug development for predicting absorption and distribution.
Methodology (Shake-Flask Method):
-
System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.[15]
-
Procedure:
-
A known amount of 1-Methyl-5-aminotetrazole is dissolved in one of the phases (typically the one in which it is more soluble).
-
The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible liquids.[15]
-
The mixture is allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.[15]
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. logP is the logarithm of this value.[15]
-
Mandatory Visualizations
Synthesis of 1-Methyl-5-aminotetrazole
The synthesis of 1-Methyl-5-aminotetrazole can be achieved through various routes. A common method involves the methylation of 5-aminotetrazole.
Caption: A generalized workflow for the synthesis of 1-Methyl-5-aminotetrazole.
Experimental Workflow for Physicochemical Property Determination
A logical workflow ensures that the determination of physicochemical properties is carried out systematically.
Caption: A logical workflow for the experimental determination of key physicochemical properties.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 1-Methyl-5-aminotetrazole. The summarized data, detailed experimental protocols, and workflow diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their respective fields. The conflicting data regarding the melting point highlights the importance of experimental verification of key physical constants. Further research to establish definitive experimental values for all physicochemical properties will be invaluable to the scientific community.
References
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- 2. aksci.com [aksci.com]
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- 5. lookchem.com [lookchem.com]
- 6. 1-methyl-1H-tetrazol-5-amine | C2H5N5 | CID 138492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-AMINO-1-METHYL-1H-TETRAZOLE | 5422-44-6 [amp.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. jove.com [jove.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and determination of pKa values of some new 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
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